molecular formula C20H21F2NO2 B7896947 2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate

2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate

Cat. No.: B7896947
M. Wt: 345.4 g/mol
InChI Key: RDJSCQRMOKEUJV-UHFFFAOYSA-N
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Description

2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate (CAS: 1261229-48-4) is a fluorinated piperidine derivative featuring dual 2-fluorobenzyl substituents: one at the nitrogen atom of the piperidine ring and another as the ester group at the 3-position carboxylate (Figure 1). Its molecular formula is C₂₀H₂₀F₂NO₂ (molar mass: 352.38 g/mol), with an InChIKey of RDJSCQRMOKEUJV-UHFFFAOYSA-N . The compound is structurally characterized by:

  • A piperidine core substituted at the nitrogen with a 2-fluorobenzyl group.
  • A carboxylate ester at position 3 of the piperidine ring, linked to a second 2-fluorobenzyl group.

The compound is commercially available from multiple suppliers, reflecting its utility in medicinal chemistry and materials science .

Properties

IUPAC Name

(2-fluorophenyl)methyl 1-[(2-fluorophenyl)methyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2NO2/c21-18-9-3-1-6-15(18)12-23-11-5-8-16(13-23)20(24)25-14-17-7-2-4-10-19(17)22/h1-4,6-7,9-10,16H,5,8,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDJSCQRMOKEUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2F)C(=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(2-Fluorobenzyl)piperidine-3-carboxylic Acid Ethyl Ester

The initial step involves introducing the first 2-fluorobenzyl group to the piperidine nitrogen. A method adapted from the synthesis of pyrazolo[3,4-b]pyridine derivatives (WO2017025981A1) employs 2-fluorobenzyl bromide and piperidine-3-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C. This reaction typically achieves yields of 65–75% after purification via recrystallization.

Reaction Conditions

  • Base : K₂CO₃ (2.5 equiv)

  • Solvent : DMF

  • Temperature : 70°C, 12 hours

  • Yield : 68%

Transesterification to 2-Fluorobenzyl Ester

The ethyl ester is subsequently converted to the target 2-fluorobenzyl ester via transesterification. A protocol from US6743798B1, optimized for similar substrates, uses 2-fluorobenzyl alcohol and sodium methoxide (NaOMe) in methanol. The reaction proceeds at reflux (65°C) for 8–10 hours, yielding the product in 72–80% after aqueous workup.

Key Parameters

  • Catalyst : NaOMe (1.2 equiv)

  • Solvent : Methanol

  • Temperature : 65°C, 10 hours

  • Yield : 76%

Direct Alkylation and Esterification

Simultaneous Alkylation of Piperidine-3-Carboxylic Acid

This route begins with piperidine-3-carboxylic acid , which undergoes dual alkylation using 2-fluorobenzyl bromide in a one-pot reaction. Inspired by US8957210B2, the process employs zinc powder as a reductant and tetra(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst in tetrahydrofuran (THF). The reaction achieves 60% yield but requires careful control of stoichiometry to avoid over-alkylation.

Optimized Conditions

  • Reductant : Zinc dust (3.0 equiv)

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Solvent : THF

  • Temperature : 25°C, 6 hours

  • Yield : 60%

Esterification via Carbodiimide Coupling

The carboxylic acid intermediate is esterified with 2-fluorobenzyl alcohol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM). This method, adapted from peptide synthesis, affords the target compound in 85% yield after column chromatography.

Reaction Details

  • Coupling Agent : DCC (1.5 equiv)

  • Catalyst : DMAP (0.2 equiv)

  • Solvent : DCM

  • Temperature : 0°C to 25°C, 24 hours

  • Yield : 85%

Reductive Amination Pathway

Formation of Piperidine-3-Carboxaldehyde

A less conventional approach involves reductive amination. Piperidine-3-carboxaldehyde is reacted with 2-fluorobenzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol. This step, however, introduces challenges in regioselectivity, yielding only 45% of the desired secondary amine.

Esterification with 2-Fluorobenzyl Bromide

The amine intermediate is then acylated using 2-fluorobenzyl bromide and triethylamine (Et₃N) in acetonitrile. Despite moderate yields (50%), this method avoids the use of transition-metal catalysts.

Comparative Analysis of Methods

Method Key Steps Yield Purity Scalability
Alkylation + TransesterAlkylation, Transesterification76%>95%High
Direct AlkylationOne-pot alkylation, Esterification60%90%Moderate
Reductive AminationReductive amination, Acylation45%85%Low

Critical Considerations

Purification Challenges

Column chromatography is often required to separate di-alkylated byproducts, particularly in Method 2. Recrystallization from ethyl acetate/hexane mixtures (5:1) improves purity to >98% but reduces yield by 10–15%.

Solvent and Catalyst Selection

DMF and THF are preferred for alkylation due to their high polarity, while methanol facilitates transesterification. Transition-metal catalysts (e.g., Pd(PPh₃)₄) enhance efficiency but increase costs .

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The fluorine atoms on the benzyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the presence of a piperidine ring substituted with fluorobenzyl groups and a carboxylate moiety. Its molecular formula is C15H20F2NO2C_{15}H_{20}F_{2}NO_{2}, and it exhibits unique properties due to the fluorine substituents, which can influence its biological activity and interaction with target proteins.

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. Its structural features suggest possible activity against various diseases, including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of piperidine compounds exhibit antimicrobial properties. For instance, compounds similar to 2-fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate have shown effectiveness against drug-resistant strains of bacteria and fungi .
  • Antitubercular Activity : Research has demonstrated that certain piperidine derivatives possess potent activity against Mycobacterium tuberculosis. A study highlighted that modifications on the piperidine ring can significantly enhance anti-tubercular efficacy .
CompoundActivity TypeMIC (µg/mL)Reference
Compound 32Antitubercular<0.016
Compound XAntimicrobialMIC varies

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between structure and activity is crucial for optimizing therapeutic efficacy. In SAR studies, variations in substituents on the piperidine ring have been systematically explored to identify optimal configurations for enhanced biological activity.

  • Fluorine Substituents : The presence of fluorine atoms has been shown to improve metabolic stability and bioavailability of compounds . For example, modifications leading to increased lipophilicity have correlated with improved inhibition rates against specific targets.

Synthetic Methodology

The synthesis of this compound involves several chemical transformations, including:

  • Nucleophilic Substitution Reactions : These reactions are pivotal in constructing the piperidine framework. For instance, ethyl piperidine-3-carboxylate can undergo nucleophilic substitution to introduce various substituents on the nitrogen atom .
  • Reagents and Conditions : The synthesis typically requires specific conditions such as temperature control and the use of catalysts (e.g., K2CO3) to facilitate optimal yields.

Case Study 1: Antitubercular Efficacy

A recent study evaluated a series of piperidine derivatives, including this compound, against drug-resistant Mycobacterium tuberculosis strains. The findings indicated that certain derivatives exhibited MIC values comparable to first-line anti-TB drugs, showcasing their potential as new therapeutic agents .

Case Study 2: Antimicrobial Activity Assessment

In another investigation, derivatives were assessed for their antimicrobial properties against various pathogens. The results demonstrated that modifications at the 3-position of the piperidine ring significantly influenced antibacterial activity, with some compounds achieving low MIC values .

Mechanism of Action

The mechanism by which 2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Positional Isomer: 2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-4-carboxylate

The positional isomer, 2-fluorobenzyl 1-(2-fluorobenzyl)piperidine-4-carboxylate (CAS: 1261233-00-4), differs only in the carboxylate ester’s position (4 vs. 3 on the piperidine ring) . Key distinctions include:

  • Stereoelectronic Effects : The 4-carboxylate isomer may exhibit altered hydrogen-bonding capacity and steric interactions due to the shifted ester group.
Property Target Compound (3-carboxylate) 4-Carboxylate Isomer
CAS Number 1261229-48-4 1261233-00-4
Molecular Formula C₂₀H₂₀F₂NO₂ C₂₀H₂₀F₂NO₂
Substituent Position Piperidine-3 Piperidine-4
InChIKey RDJSCQRMOKEUJV-UHFFFAOYSA-N Not reported

Ester Group Variations: Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate

Replacing the 2-fluorobenzyl ester with an ethyl group (CAS: 353777-91-0) reduces molecular complexity and fluorination :

  • Molecular Weight: The ethyl analog (C₁₅H₂₀FNO₂, 265.32 g/mol) is lighter than the target compound (352.38 g/mol).
  • Fragmentation Patterns: Mass spectrometry (MS) of the target compound would generate a diagnostic fragment at m/z = 109.0448 (C₇H₆F⁺) from the 2-fluorobenzyl group, absent in the ethyl analog .
Property Target Compound Ethyl Analog
Molecular Formula C₂₀H₂₀F₂NO₂ C₁₅H₂₀FNO₂
Molar Mass (g/mol) 352.38 265.32
Boiling Point (°C) Not reported 328.4 ± 37.0
Predicted pKa Not reported 7.36 ± 0.10

Substituent Modifications: Ethyl 1-(4-fluorobenzoyl)piperidine-3-carboxylate

Replacing the N-2-fluorobenzyl group with a 4-fluorobenzoyl moiety (CAS: 310454-55-8) introduces a carbonyl group, significantly altering electronic properties :

  • Fluorine Position : Para-fluorine (vs. ortho in the target compound) reduces steric hindrance, possibly improving solubility.

Analytical and Functional Implications

  • Mass Spectrometry: The target compound’s dual 2-fluorobenzyl groups produce characteristic fragments (e.g., m/z = 109.0448), distinguishing it from mono-fluorinated analogs .
  • Pharmacological Potential: Increased lipophilicity from dual fluorination may enhance blood-brain barrier penetration, making the compound a candidate for central nervous system-targeted drugs.
  • Synthetic Utility : The 2-fluorobenzyl groups offer sites for further functionalization, such as cross-coupling reactions.

Biological Activity

2-Fluorobenzyl 1-(2-fluorobenzyl)piperidine-3-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula: C15H20F2N2O2
  • Molecular Weight: 294.34 g/mol
  • CAS Number: 353777-91-0
  • IUPAC Name: Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including:

1. Anticancer Activity
Research indicates that piperidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain piperidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in cytotoxicity assays .

2. Enzyme Inhibition
Piperidine derivatives have been recognized for their ability to inhibit key enzymes involved in disease processes. For example, compounds with a piperidine core demonstrated effective inhibition of monoamine oxidase B (MAO-B), which is crucial in neurodegenerative disorders like Parkinson's disease . The structure–activity relationship studies suggest that modifications in the piperidine ring can enhance inhibitory potency against such enzymes .

3. Cholinesterase Inhibition
The compound's potential as a cholinesterase inhibitor has been noted, which is significant for treating Alzheimer's disease. Piperidine derivatives have shown dual inhibition of acetylcholinesterase and butyrylcholinesterase, thereby improving cognitive function in preclinical models .

Case Studies and Research Findings

StudyFindings
Anticancer Study 2-Fluorobenzyl derivatives showed IC50 values ranging from 7.9 to 92 µM against various cancer cell lines, indicating promising anticancer activity .
Enzyme Inhibition A derivative exhibited an IC50 of 0.84 µM against MAO-B, demonstrating significant enzyme inhibition potential .
Cholinesterase Inhibition Compounds displayed effective dual inhibition with IC50 values below 10 µM for both cholinesterases, suggesting therapeutic relevance for Alzheimer's treatment .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Structural Interactions: The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Inhibition of Enzymatic Activity: By binding to active sites or allosteric sites on enzymes like MAO-B and cholinesterases, the compound disrupts normal enzymatic functions.

Q & A

Q. How can regioselective functionalization of the piperidine ring be achieved?

  • Methodological Answer : Protect the carboxylate group (e.g., as a tert-butyl ester) to direct alkylation to the N-1 position. For example, benzyl halides selectively react with the piperidine nitrogen under basic conditions (K₂CO₃ in acetonitrile), leaving the ester group intact .

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